2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring, a sulfonamide group, and a methoxy-substituted phenyl ring, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides and amines under controlled conditions. The methoxy group is usually added through methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, resulting in amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the tetrazole ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- 2-(4-(2-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-(2-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-(2-methoxy-5-chlorophenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
Comparison: Compared to similar compounds, 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-10-3-8-13(26-2)14(9-10)27(24,25)20-11-4-6-12(7-5-11)22-19-16(15(17)23)18-21-22/h3-9,20H,1-2H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCILQQGOLQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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